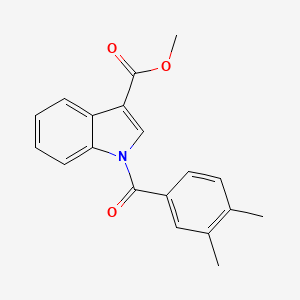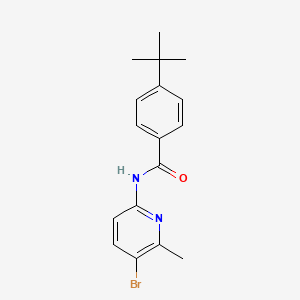
methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate, also known as DMI, is a synthetic compound that belongs to the indole family. It is widely used in scientific research due to its unique properties and potential applications.
作用機序
Methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate exhibits its cytotoxic activity by inducing apoptosis in cancer cells. It acts as a potent inhibitor of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site on tubulin and prevents its polymerization, leading to cell cycle arrest and subsequent apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, this compound has been reported to exhibit anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the major advantages of using methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate in lab experiments is its high purity level, which ensures reproducibility of results. This compound is also relatively stable and can be easily stored for long periods without degradation. However, this compound has some limitations, such as its low solubility in water, which may limit its application in some experiments. In addition, this compound is relatively expensive compared to other indole derivatives, which may be a factor to consider when planning experiments.
将来の方向性
There are several future directions for the use of methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate in scientific research. One potential application is in the development of novel anticancer agents based on the structure of this compound. Another direction is the synthesis of functional materials using this compound as a building block. In addition, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research due to its unique properties and potential applications. The synthesis method of this compound is relatively simple, and it exhibits cytotoxic activity against a wide range of cancer cell lines. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis method of methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate involves the reaction of 3,4-dimethylbenzoyl chloride with indole-3-carboxylic acid in the presence of a base. The reaction yields this compound as a white crystalline solid with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
Methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has been extensively used in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied as a potential anticancer agent, as it exhibits cytotoxic activity against a wide range of cancer cell lines. In material science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and polymers. In organic synthesis, this compound has been utilized as a versatile reagent for the synthesis of various indole derivatives.
特性
IUPAC Name |
methyl 1-(3,4-dimethylbenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-8-9-14(10-13(12)2)18(21)20-11-16(19(22)23-3)15-6-4-5-7-17(15)20/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXNNXZZXGGGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)

![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)

![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)


![N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)

![1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine](/img/structure/B5873358.png)
![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
